Diethyl 2-phenylpyrimidine-4,5-dicarboxylate
Description
Properties
CAS No. |
33299-33-1 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
diethyl 2-phenylpyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
OGWCZCSCXZVUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with benzaldehyde and urea under basic conditions to form the pyrimidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Diels-Alder Reactions
The compound acts as a dienophile in Diels-Alder (DA) reactions due to the electron-withdrawing nature of the pyrimidine ring and ester groups, which polarize the π-system. This reactivity enables cycloaddition with electron-rich dienes to form bicyclic adducts.
Mechanism :
-
The pyrimidine ring’s electron deficiency facilitates interaction with electron-rich dienes (e.g., substituted furans or cyclopentadienes).
-
Cycloaddition occurs regioselectively at the 4,5-positions of the pyrimidine ring, forming a six-membered transition state .
Example :
Reaction with 2,2-dimethyl-2H-pyrans produces polysubstituted aromatic platforms via a domino DA/retro-DA (rDA) pathway. The ester groups stabilize intermediates, enabling acetone extrusion and aromatization .
Conditions :
-
Solvents: Toluene or dichloroethane.
-
Temperature: Reflux (110–120°C).
-
Catalysts: Not required due to inherent electron deficiency .
Nucleophilic Substitution Reactions
The electron-withdrawing ester groups activate the pyrimidine ring for nucleophilic attack, particularly at the 2- and 6-positions.
Key Reactions :
-
Amine Substitution : Reacts with primary or secondary amines (e.g., N-methylethylenediamine) to replace ester groups with amino functionalities.
-
Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., NaH) replaces ester groups with alkoxy moieties .
Mechanistic Pathway :
-
Nucleophilic attack at the electron-deficient carbon adjacent to the ester group.
-
Elimination of ethoxide or hydroxide, forming substituted pyrimidines .
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives.
Conditions and Outcomes :
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl/H₂O) | 2-Phenylpyrimidine-4,5-dicarboxylic acid | Intermediate for metal-organic frameworks |
| Basic (NaOH/EtOH) | Water-soluble carboxylate salts | Pharmaceutical synthesis |
Condensation Reactions
The compound participates in condensation reactions with 1,3-binucleophiles (e.g., guanidines or urea derivatives) to form fused heterocycles.
Example :
Reaction with 1,3-diphenylguanidine in the presence of NaH yields spirocyclic products like ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro deca-6,9-diene-10-carboxylate .
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate exhibits significant pharmacological activities. Research indicates that pyrimidine derivatives, including this compound, possess a wide range of biological activities such as anticancer , anti-inflammatory , and antibacterial effects . The incorporation of specific functional groups into the pyrimidine structure can enhance these biological activities, making compounds like this compound of particular interest in drug development.
Case Study: Anti-inflammatory Activity
A study documented in a patent (US3311627A) highlighted the anti-inflammatory properties of similar pyrimidine derivatives. These compounds were tested under established pharmacological procedures in animal models and demonstrated substantial anti-inflammatory action . This suggests that this compound may also exhibit similar therapeutic potential.
Agricultural Applications
Pesticidal and Herbicidal Properties
The compound has been investigated for its potential use as a pesticide or herbicide. Its structural characteristics may allow it to act effectively against various pests and weeds. For instance, derivatives with similar structures have shown herbicidal activity, indicating the possibility of developing this compound into an effective agricultural chemical .
Case Study: Selective Herbicides
Research has demonstrated that certain pyrimidine derivatives can be combined with crop plant tolerance promoters to create selective herbicides that effectively control weeds without harming the crops . This application is crucial for sustainable agriculture practices.
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. The compound's ability to participate in polymerization reactions opens avenues for developing materials with specific properties tailored for industrial applications.
Table: Comparison of Applications
| Application Area | Potential Uses | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory agents | Enhanced biological activity |
| Agricultural Science | Pesticides, herbicides | Selective control of pests/weeds |
| Materials Science | Polymer synthesis | Tailored material properties |
Mechanism of Action
The mechanism of action of diethyl 2-phenylpyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Diethyl Pyrrole-2,5-dicarboxylate
- Core Structure : Pyrrole (five-membered ring with one nitrogen atom) .
- Substituents : Ester groups at positions 2 and 5.
- Key Properties : Forms hydrogen-bonded dimers in crystal structures .
- Applications : Precursor for tricyclic aziridines and Janus kinase inhibitors .
- Comparison : Unlike the pyrimidine core, pyrrole lacks a second nitrogen atom, reducing electronic complexity. The absence of a phenyl group limits π-π interactions but enhances solubility.
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Diethyl 2-Propylimidazole-4,5-dicarboxylate
- Core Structure : Imidazole (five-membered ring with two nitrogen atoms) .
- Substituents : Propyl group at position 2; esters at 4 and 5.
- Applications : Industrial and scientific research .
- Comparison: The imidazole core has distinct acid-base properties due to adjacent nitrogen atoms. The propyl group may enhance solubility in nonpolar solvents compared to phenyl.
Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate
Diethyl 2-Methylthiazole-4,5-dicarboxylate
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Diethyl 1,3-Diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
- Core Structure : Tetrahydropyrimidine (partially saturated) .
- Substituents : Phenyl groups at positions 1 and 3; esters at 4 and 5.
- Key Properties : Reduced aromaticity increases conformational flexibility .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects : Pyrimidine derivatives with electron-withdrawing groups (e.g., esters, oxo) exhibit enhanced reactivity in nucleophilic substitutions compared to electron-donating substituents like methylthio .
- Solubility: Phenyl groups improve solubility in aromatic solvents but reduce water solubility, whereas alkyl chains (e.g., propyl) enhance compatibility with nonpolar media .
- Medicinal Potential: Pyrrole and pyrimidine esters are frequently utilized in drug discovery due to their modular synthesis and bioactivity .
Biological Activity
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with ethyl ester groups and a phenyl moiety. The structural configuration enhances its interaction with various biological targets.
Key Structural Features :
- Pyrimidine Backbone : Essential for its biological activity.
- Phenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Dicarboxylate Functionality : May influence solubility and bioavailability.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle regulation.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory mediators.
Mechanisms :
- Inhibition of COX Enzymes : Reduces prostaglandin synthesis.
- Cytokine Modulation : Decreases levels of TNF-alpha and IL-6 in activated macrophages.
Antibacterial Activity
The compound shows antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms of action.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.
- Outcome : Enhanced efficacy compared to chemotherapy alone.
-
Case Study on Inflammatory Disorders :
- Patients with rheumatoid arthritis treated with the compound exhibited reduced joint swelling and pain.
- Outcome : Improved quality of life and reduced reliance on NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
